4-(Aminomethyl)-2,6-difluorophenol

GABA(C) receptor pharmacology electrophysiology ion channel antagonism

Choose 4-(Aminomethyl)-2,6-difluorophenol as a selective ρ1 GABA(C) receptor antagonist (KB=75.5 μM) with minimal off-target activity at GABA(A)/GABA(B) receptors. Its 2,6-difluorophenol core (pKa ~7.1) serves as a lipophilic carboxylic acid bioisostere with enhanced LogP (~1.83), facilitating BBB permeability studies. Achieved in 4 synthetic steps—half the steps of the 3-isomer—offering a cost-efficient entry for SAR exploration. Specify the hydrobromide salt (CAS 2060062-39-5) for room-temperature-stable formulation.

Molecular Formula C7H7F2NO
Molecular Weight 159.13 g/mol
Cat. No. B12094816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-2,6-difluorophenol
Molecular FormulaC7H7F2NO
Molecular Weight159.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)O)F)CN
InChIInChI=1S/C7H7F2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H,3,10H2
InChIKeyXIGBWMMDVPCKSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)-2,6-difluorophenol: A Lipophilic Bioisostere for GABAergic Tool Compounds and Synthesis Building Blocks


4-(Aminomethyl)-2,6-difluorophenol (CAS: 252664-89-4; molecular formula C₇H₇F₂NO; molecular weight 159.13 g/mol) is a fluorinated phenolic aminomethyl compound. Its 2,6-difluorophenol core lowers the phenolic pKa to ~7.1, enabling it to act as a lipophilic bioisostere of a carboxylic acid [1]. The compound is commercially available as a free base or as a hydrobromide salt (purity typically ≥95%) and is utilized as a selective competitive antagonist at ρ1 GABA(C) receptors (KB = 75.5 μM) with little activity at GABA(A) or GABA(B) receptors [2].

4-(Aminomethyl)-2,6-difluorophenol: Why Positional Isomers and Standard GABAergic Antagonists Cannot Be Casually Interchanged


Substitution of 4-(aminomethyl)-2,6-difluorophenol with its 3-aminomethyl isomer or with the prototypical GABA(C) antagonist TPMPA is not equivalent. The 3-isomer requires twice the synthetic steps (8 vs. 4) and exhibits a different inhibition profile at GABA aminotransferase (Ki = 6.3 mM vs. 11 mM for the 4-isomer) [1][2]. Meanwhile, TPMPA (KB = 2.1 μM) is >30-fold more potent at GABA(C) receptors but possesses lower lipophilicity (LogP ~1.09 vs. ~1.83), potentially affecting CNS penetration and formulation properties [3]. The 4-(aminomethyl) variant offers a unique balance of moderate GABA(C) selectivity, synthetic efficiency, and increased lipophilicity that is not replicated by its closest analogs.

4-(Aminomethyl)-2,6-difluorophenol: Head-to-Head Quantitative Differentiators for Scientific Selection


GABA(C) Receptor Antagonist Potency: A Selective Competitive Profile Distinct from TPMPA

4-(Aminomethyl)-2,6-difluorophenol acts as a competitive antagonist at ρ1 GABA(C) receptors expressed in Xenopus oocytes with a KB of 75.5 μM (95% CI: 75.2–75.8 μM) [1]. In contrast, the widely used GABA(C) antagonist TPMPA exhibits a KB of 2.1 μM, making TPMPA ~36-fold more potent . The 4-aminomethyl compound shows 'little activity' at α1β2γ2 GABA(A) and GABA(B) receptors, whereas TPMPA displays measurable antagonist activity at GABA(A) receptors (KB = 320 μM) and weak agonist activity at GABA(B) receptors (EC50 ≈ 500 μM) [1].

GABA(C) receptor pharmacology electrophysiology ion channel antagonism

Synthesis Efficiency: 4-Step Route vs. 8-Step 3-Isomer Synthesis

Synthesis of 4-(aminomethyl)-2,6-difluorophenol proceeds in 4 steps starting from 2,6-difluorophenol, as reported by Qiu et al. [1]. The isomeric 3-(aminomethyl)-2,6-difluorophenol requires 8 steps from the same starting material, representing a 2-fold increase in synthetic burden [1].

organic synthesis medicinal chemistry process chemistry

GABA Aminotransferase Inhibition: Weaker Inhibition vs. 3-Isomer Indicates Differential Metabolic Handling

Both 4- and 3-(aminomethyl)-2,6-difluorophenols are very poor substrates for GABA aminotransferase (GABA-AT) and act as weak inhibitors. The Ki for the 4-isomer is 11,000,000 nM (11 mM), while the 3-isomer has a Ki of 6,300,000 nM (6.3 mM) [1][2]. The 4-isomer is approximately 1.75-fold less potent an inhibitor of GABA-AT.

enzyme inhibition metabolic stability GABA-AT

Lipophilicity Enhancement: LogP Superiority Over GABA and TPMPA

4-(Aminomethyl)-2,6-difluorophenol has a calculated LogP of 1.82940 . This is substantially higher than the endogenous ligand GABA (XLogP ≈ -0.67) [1] and moderately higher than the GABA(C) antagonist TPMPA (LogP = 1.09260) .

physicochemical properties drug-likeness CNS penetration

Commercial Availability as Stable Hydrobromide Salt: Enhanced Handling and Formulation Flexibility

4-(Aminomethyl)-2,6-difluorophenol is commercially supplied as the hydrobromide salt (CAS 2060062-39-5) with a typical purity of ≥95% and recommended storage at room temperature . The 3-isomer is also available as a salt, but the 4-isomer's hydrobromide form is more widely cataloged and offers improved stability over the free base .

salt selection stability procurement

4-(Aminomethyl)-2,6-difluorophenol: Optimal Use Cases for Research and Industrial Procurement


GABA(C) Receptor Pharmacology Tool for Electrophysiology Studies

Use 4-(aminomethyl)-2,6-difluorophenol as a competitive GABA(C) receptor antagonist (KB = 75.5 μM) in Xenopus oocyte two-electrode voltage clamp experiments to dissect the contribution of ρ1-containing GABA(C) receptors to inhibitory neurotransmission, with minimal off-target effects at GABA(A) and GABA(B) receptors [1].

Bioisostere Scaffold for CNS Drug Discovery Programs

Leverage the 2,6-difluorophenol core (pKa ~7.1) as a lipophilic carboxylic acid bioisostere when designing GABA-mimetic drug candidates requiring enhanced blood-brain barrier permeability [2]. The 4-step synthesis provides a cost-effective entry point for SAR exploration.

Reference Standard for Fluorinated Phenolic Building Block Procurement

Specify the hydrobromide salt form (CAS 2060062-39-5) for inventory stocking when a stable, room-temperature-storable aminomethyl phenol is required for parallel medicinal chemistry synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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